N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
One-Pot Synthesis Techniques : Research has developed one-pot synthesis methods for generating sulfonamides, including compounds with structures similar to N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclopropanesulfonamide. These methods offer efficient routes to target heterocyclic compounds without the isolation of intermediates, highlighting the compound's significance in synthetic organic chemistry (Rozentsveig et al., 2013); (Yu et al., 2014).
Catalytic Synthesis Approaches : Studies have explored the use of various catalysts, such as zinc chloride and sodium alginate, to synthesize imidazo[1,2-a]pyridin derivatives. These approaches emphasize green chemistry principles and the potential for developing environmentally friendly synthetic routes (Ghorbani-Vaghei et al., 2014); (Zafari et al., 2022).
Functionalization and Derivative Synthesis : The research has also focused on the functionalization of imidazo[1,2-a]pyridine derivatives, indicating a wide array of chemical reactions that can be utilized to introduce various substituents into the core structure, enhancing the compound's utility in creating diverse chemical libraries (Park & Jun, 2017).
Pharmacological Applications
Antibacterial Activity : Novel heterocyclic compounds containing sulfonamido moieties have been synthesized, with some demonstrating significant antibacterial activities. This suggests potential pharmacological applications for this compound and related compounds in developing new antibacterial agents (Azab et al., 2013).
Cytoprotective Properties : Research into imidazo[1,2-a]pyridine derivatives has identified compounds with cytoprotective properties, which could offer a foundation for the development of therapeutic agents aimed at protecting cells from damage (Starrett et al., 1989).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation.
Mode of Action
Similar compounds have been found to inhibit their target enzymes, preventing them from catalyzing their respective reactions . This inhibition can lead to changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase can affect several biochemical pathways, including neurotransmission and inflammatory response .
Pharmacokinetics
Similar compounds have been found to exhibit potent activity against certain pathogens, suggesting good bioavailability
Result of Action
Similar compounds have shown potent activity against certain pathogens, including multidrug-resistant candida spp . This suggests that the compound may have antimicrobial effects at the molecular and cellular levels.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-22(21,12-8-9-12)18-14-6-2-1-5-13(14)15-11-19-10-4-3-7-16(19)17-15/h1-7,10-12,18H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBDLSLJGDHUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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